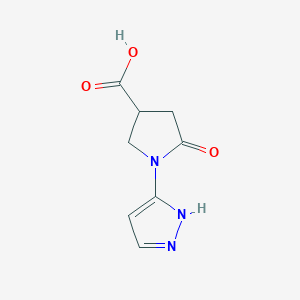

5-oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid

Descripción

5-oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring

Propiedades

IUPAC Name |

5-oxo-1-(1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c12-7-3-5(8(13)14)4-11(7)6-1-2-9-10-6/h1-2,5H,3-4H2,(H,9,10)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REETVGITVYSDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=NN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method includes the reaction of a pyrazole derivative with a suitable pyrrolidine precursor under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized synthetic routes. These methods often employ continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

5-oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-Oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid has shown promising results against various pathogens, particularly multidrug-resistant Gram-positive bacteria and fungi. Studies have indicated that derivatives of this compound can inhibit bacterial growth effectively, positioning it as a potential lead compound for new antibiotic development.

Anticancer Properties

Research has highlighted the anticancer potential of this compound, especially against A549 human pulmonary cancer cell lines. Certain derivatives have demonstrated significant reductions in cell viability, suggesting that modifications to the chemical structure could enhance its efficacy against cancer cells .

Mechanistic Insights

The mechanism of action for 5-Oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid likely involves interaction with specific enzymes or receptors in target cells. Interaction studies using techniques such as molecular docking and binding affinity assays are essential to elucidate these mechanisms and optimize the compound for therapeutic applications.

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their notable activities:

| Compound Name | Structure Similarity | Notable Activities |

|---|---|---|

| 5-Oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid | Similar to 5-Oxo-1-(1H-pyrazol-3-yl) | Antimicrobial activity |

| 5-Hydroxy-pyrrolidine derivatives | Contains hydroxyl functional group | Enhanced solubility |

| Pyrazole derivatives | Varying substituents on pyrazole ring | Diverse biological activities |

This comparative analysis underscores the unique structural features of 5-Oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid that confer distinct biological activities.

Mecanismo De Acción

The mechanism of action of 5-oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .

Comparación Con Compuestos Similares

Similar Compounds

5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but differs in the position of the pyrazole ring substitution.

5-oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: This compound features a phenyl group instead of a pyrazole ring.

4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound has a benzoic acid moiety instead of a pyrrolidine ring.

Uniqueness

The uniqueness of 5-oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid lies in its dual-ring structure, which imparts distinct chemical and biological properties.

Actividad Biológica

5-Oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 5-Oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid is , with a molecular weight of 195.18 g/mol. The compound features a pyrrolidine ring fused with a pyrazole ring, which enhances its pharmacological properties due to the presence of nitrogen atoms that can participate in various interactions with biological targets.

Antimicrobial Activity

5-Oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid exhibits significant antimicrobial properties against multidrug-resistant pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. Derivatives of this compound have shown promising activity, making it a candidate for the development of new antibiotics .

Table 1: Antimicrobial Activity of 5-Oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic Acid Derivatives

| Compound Derivative | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 21 | MRSA | 4 µg/mL |

| Compound 22 | Klebsiella pneumoniae | 8 µg/mL |

| Compound 23 | Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The anticancer potential of 5-Oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid has been evaluated using A549 human pulmonary cancer cell lines. Studies indicate that certain derivatives significantly reduce cell viability, suggesting their potential as anticancer agents. For instance, specific compounds demonstrated over 60% reduction in cell viability compared to untreated controls .

Table 2: Anticancer Activity Against A549 Cells

| Compound Derivative | Viability (% at 100 µM) | Comparison to Cisplatin (%) |

|---|---|---|

| Compound 15 | 66 | 40 |

| Compound 20 | 50 | 30 |

| Compound 21 | 55 | 35 |

Study on Anticancer Properties

A study conducted on various derivatives of the compound revealed that those containing free amino groups exhibited more potent anticancer activity than others with acetylamino fragments. The cytotoxicity was assessed using an MTT assay, comparing results against cisplatin, a standard chemotherapeutic agent .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of derivatives against clinically significant pathogens. The compounds were tested against carbapenem-resistant strains and showed notable activity, indicating their potential use in treating infections caused by resistant bacteria .

Synthesis Methods

The synthesis of 5-Oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid can be achieved through various methods, often depending on the desired yield and purity. Common approaches include:

- Condensation Reactions : Utilizing carboxylic acids and amines.

- Cyclization Techniques : Involving precursors that facilitate the formation of both the pyrrolidine and pyrazole rings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.